

3-Azabicyclo[3.3.0]octane hydrochloride melting point and physical characteristics

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Compound of Interest

Compound Name: 3-Azabicyclo[3.3.0]octane
hydrochloride

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An In-depth Technical Guide to 3-Azabicyclo[3.3.0]octane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3-Azabicyclo[3.3.0]octane hydrochloride** (CAS Number: 112626-50-3), a key intermediate in the synthesis of pharmaceuticals. This document details its known properties, outlines experimental protocols for its characterization, and illustrates its role in synthetic pathways.

Core Physical and Chemical Properties

3-Azabicyclo[3.3.0]octane hydrochloride is a bicyclic amine hydrochloride salt. It presents as a white to light yellow crystalline powder. While it is known to be a crystalline solid with a defined melting point, a specific value for its melting point is not consistently reported in publicly available literature.^[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	112626-50-3	[2]
Molecular Formula	C ₇ H ₁₄ ClN	[3][4]
Molecular Weight	147.65 g/mol	[5]
Appearance	White to light yellow crystalline powder	[4]
Boiling Point	204.1 °C at 760 mmHg	[3][6]
Flash Point	77.2 °C	[3][6]
Vapor Pressure	0.224 mmHg at 25 °C	[4]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The following is a standard protocol for determining the melting point of a solid organic compound like **3-Azabicyclo[3.3.0]octane hydrochloride** using a capillary melting point apparatus.[7]

Materials:

- **3-Azabicyclo[3.3.0]octane hydrochloride** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the **3-Azabicyclo[3.3.0]octane hydrochloride** sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
- **Packing the Sample:** Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
[8]
- **Initial Rapid Determination (Optional):** Place the capillary tube in the melting point apparatus and heat at a rapid rate to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
- **Accurate Melting Point Determination:**
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point.
 - Place a new packed capillary tube into the apparatus.
 - Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
 - Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
 - Record the temperature at which the last of the solid melts completely (the end of the melting range).
- **Purity Assessment:** A narrow melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[9]

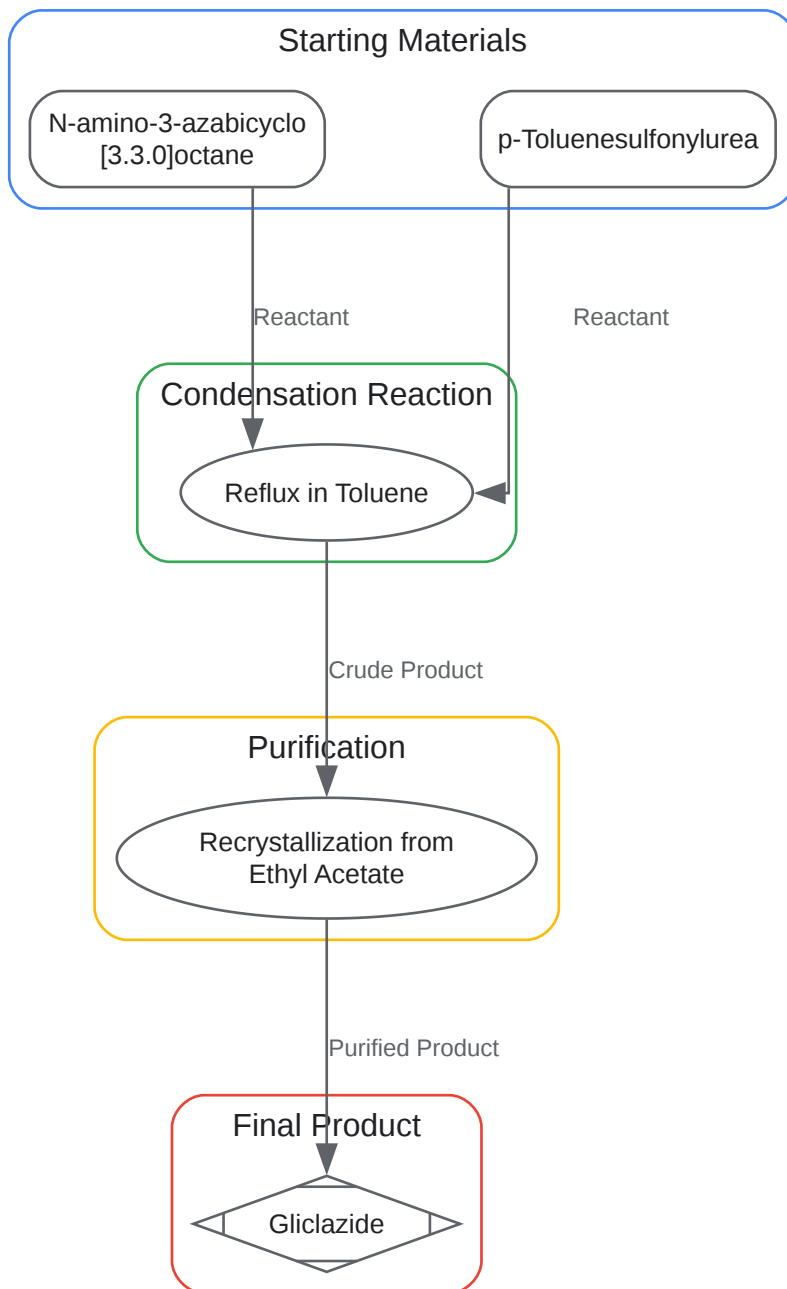
Role in Pharmaceutical Synthesis

3-Azabicyclo[3.3.0]octane hydrochloride is a crucial building block in the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent used in the management of non-insulin-dependent diabetes mellitus.[10][11] The bicyclic structure of this intermediate is a key feature of the final active pharmaceutical ingredient.

The general synthetic workflow for the production of Gliclazide from a related precursor, N-amino-3-azabicyclo[3.3.0]octane, is outlined below. The hydrochloride salt would first be

neutralized to the free amine before proceeding with the reaction.

Workflow for the Synthesis of Gliclazide



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Caption: Synthesis of Gliclazide via Condensation.

This diagram illustrates a common synthetic route where N-amino-3-azabicyclo[3.3.0]octane is condensed with p-toluenesulfonylurea in a suitable solvent such as toluene under reflux conditions.[12] The resulting crude Gliclazide is then purified, typically by recrystallization, to yield the final active pharmaceutical ingredient.

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